2-(4-Fluorophenyl)pyrimidine
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Overview
Description
2-(4-Fluorophenyl)pyrimidine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a 4-fluorophenyl group Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)pyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The pyrimidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines and phenyl derivatives, which can have enhanced or modified biological activities .
Scientific Research Applications
2-(4-Fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to its targets, often leading to increased potency and selectivity. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
2-Phenylpyrimidine: Lacks the fluorine atom, which can result in lower biological activity and stability.
4-Fluorophenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and biological activities.
2-(4-Chlorophenyl)pyrimidine: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological effects.
Uniqueness: 2-(4-Fluorophenyl)pyrimidine is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
68049-17-2 |
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Molecular Formula |
C10H7FN2 |
Molecular Weight |
174.17 g/mol |
IUPAC Name |
2-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7FN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H |
InChI Key |
OAJZNBBXWMPPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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